molecular formula C8H16ClNO2S B1415804 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride CAS No. 1588960-00-2

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

Cat. No.: B1415804
CAS No.: 1588960-00-2
M. Wt: 225.74 g/mol
InChI Key: XDTPBQDJPNNBTN-UHFFFAOYSA-N
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Description

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS: 1909306-48-4) is a spirocyclic compound featuring a bicyclic framework composed of a sulfur-containing thiadiazine dioxide ring fused to a piperidine-like nitrogen-containing ring. The molecular formula is C₈H₁₆ClNO₂S (or C₈H₁₅NO₂S·HCl), with a molecular weight of 225.73 g/mol . Its spirocyclic architecture and sulfone functional groups confer unique physicochemical properties, including enhanced water solubility due to the hydrochloride salt form .

Properties

IUPAC Name

2λ6-thia-8-azaspiro[4.5]decane 2,2-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)6-3-8(7-12)1-4-9-5-2-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTPBQDJPNNBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588960-00-2
Record name 2lambda6-thia-8-azaspiro[4.5]decane-2,2-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.

    Oxidation: The sulfur atom in the spirocyclic core is then oxidized to form the sulfone group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate biochemical pathways by binding to specific targets, altering their activity, and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride with structurally or functionally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Solubility/Stability Applications/Notes
This compound (1909306-48-4) C₈H₁₅NO₂S·HCl 225.73 Spiro[4.5] backbone; sulfone; secondary amine hydrochloride Water-soluble (salt form) Discontinued in some suppliers; explored for medicinal chemistry
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride (1909306-48-4)* C₈H₁₅NO₂S·HCl 225.73 Nitrogen at position 7 instead of 8; similar spirocyclic framework Comparable solubility Available commercially (purity ≥95%); higher pricing (€267–€2,357)
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide (2168923-29-1) C₇H₁₄N₂O₂S 190.26 Additional nitrogen at position 3; no hydrochloride Likely lower aqueous solubility Smaller molecular weight; potential for diverse binding interactions
2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide (1936319-38-8) C₆H₈O₃S 160.19 Smaller spiro[3.3] system; ketone functional group Unreported Structural simplicity; possible intermediate in organic synthesis

Notes:

  • *The 7-aza analog is often conflated with the 8-aza variant due to nomenclature discrepancies in commercial listings .
  • The 3,8-diaza derivative (CAS 2168923-29-1) lacks the hydrochloride salt, reducing solubility but enabling broader functionalization in drug design .
  • The spiro[3.3]heptane analog (CAS 1936319-38-8) exemplifies how ring size and substituents (e.g., ketone) alter reactivity and applications .

Key Research Findings and Implications

Structural Impact on Bioactivity : The position of nitrogen in spirocyclic compounds (e.g., 7- vs. 8-aza) influences receptor binding and metabolic stability. For example, the 7-aza variant may exhibit better bioavailability due to optimized steric interactions .

Hydrochloride Salt Utility : The hydrochloride form of 2-Thia-8-azaspiro[4.5]decane enhances solubility, critical for in vitro assays, but discontinuation in some suppliers suggests challenges in scalability or stability .

Market Availability : The 7-aza analog dominates commercial offerings, with prices ranging from €267 for 50 mg to €2,357 for bulk quantities, reflecting demand in early-stage pharmaceutical research .

Biological Activity

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS No. 1588960-00-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H16ClNO2S
  • Molecular Weight : 225.74 g/mol
  • IUPAC Name : this compound

The structure features a spirocyclic arrangement with a thiazolidine moiety, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of spirothiazolidines exhibit significant antimicrobial properties. A study evaluated Mannich bases derived from 2-thia-8-azaspiro[4.5]decane and found that these compounds displayed varying degrees of antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
Mannich Base 1S. aureus15
Mannich Base 2E. coli18

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been investigated in vitro. It was observed to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert protective effects in inflammatory conditions .

Neuroprotective Properties

Preliminary studies suggest that 2-thia-8-azaspiro[4.5]decane may have neuroprotective effects. In animal models, administration of the compound showed a decrease in neuroinflammation markers and improved cognitive function in models of neurodegeneration .

Case Study: Antimicrobial Evaluation

In a controlled study, various derivatives of the compound were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications to the spirocyclic structure enhanced antibacterial activity significantly.

Experimental Study: In Vivo Assessment

A recent experimental study assessed the efficacy of 2-thia-8-azaspiro[4.5]decane in reducing inflammation in a rat model of arthritis. The treatment resulted in a significant reduction in swelling and pain scores compared to control groups .

Safety Profile

Safety data indicate that while the compound exhibits beneficial biological activities, it also presents some hazards:

  • Acute Toxicity : Classified as harmful if swallowed.
  • Skin Irritation : Causes skin irritation upon contact.
  • Respiratory Irritation : May cause respiratory tract irritation .

Q & A

Q. What safety protocols are essential for handling 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride in laboratory settings?

Methodological Answer:

  • Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove removal techniques to avoid contamination .
  • Wear flame-retardant antistatic suits and respiratory protection if aerosolization is possible. Ensure fume hoods are used during synthesis or handling .
  • Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Perform 1H/13C NMR to analyze proton environments and carbon frameworks, focusing on spiro-ring splitting patterns and sulfone group signals (e.g., S=O stretching at ~1300 cm⁻¹ in IR ) .
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) and compare retention times with reference standards in HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What solubility profiles are observed for this compound in common solvents?

Methodological Answer:

  • Test solubility incrementally in DMSO , methanol , and chloroform using a gravimetric approach. For polar solvents, sonicate for 15 minutes at 40°C to assess dissolution kinetics .
  • Note limited aqueous solubility (e.g., <1 mg/mL in PBS pH 7.4), necessitating co-solvents like cyclodextrins for in vitro assays .

Advanced Research Questions

Q. How can synthetic yield discrepancies in this compound be systematically addressed?

Methodological Answer:

  • Reaction optimization : Vary catalysts (e.g., Pd/C vs. Raney Ni) and reducing agents in the sulfone formation step. Monitor intermediates via LC-MS to identify bottlenecks .
  • Purity analysis : Use HPLC-DAD to quantify residual starting materials (e.g., thiol precursors) that may suppress yields. Implement column chromatography with silica gel (ethyl acetate/hexane gradient) for purification .

Q. What experimental approaches elucidate the conformational dynamics of the spiro ring system?

Methodological Answer:

  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve ring puckering and dihedral angles .
  • Variable-temperature NMR : Analyze NOESY spectra between -20°C and 60°C to track ring-flipping kinetics and energy barriers .

Q. How does the sulfone group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilicity assays : Compare reaction rates with non-sulfone analogs in Suzuki-Miyaura couplings (e.g., aryl boronic acids). Use DFT calculations (B3LYP/6-31G*) to map electron density shifts at the spiro-carbon .
  • Stability studies : Expose the compound to nucleophiles (e.g., thiophenol) under acidic/basic conditions, monitoring degradation via TLC and GC-MS .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., sulfonic acids) using HPLC-ESI-MS .
  • Antioxidant screening : Add 0.1% w/v ascorbic acid or BHT to formulations; assess protection efficacy via UV-Vis tracking of sulfone absorbance at 270 nm .

Data Contradiction Analysis

Q. How should conflicting data on biological activity (e.g., enzyme inhibition) be resolved?

Methodological Answer:

  • Assay standardization : Replicate studies using identical buffer systems (e.g., 50 mM Tris-HCl pH 8.0) and substrate concentrations. Control for batch-to-batch compound variability via HPLC purity checks .
  • Off-target profiling : Use SPR biosensors to rule out nonspecific binding to unrelated proteins (e.g., serum albumin) that may skew IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 2
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

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